1-(3-Chlorophenyl)piperidin-4-one
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Overview
Description
1-(3-Chlorophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group at the nitrogen atom and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)piperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the cyclization of N-(3-chlorophenyl)amino alcohols using acidic or basic catalysts. This method often requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)piperidin-4-one
- 1-(3,4-Dichlorophenyl)piperidin-4-one
- 1-(3-Fluorophenyl)piperidin-4-one
Uniqueness
1-(3-Chlorophenyl)piperidin-4-one is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYTZAMHBNGTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587839 |
Source
|
Record name | 1-(3-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-58-3 |
Source
|
Record name | 1-(3-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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